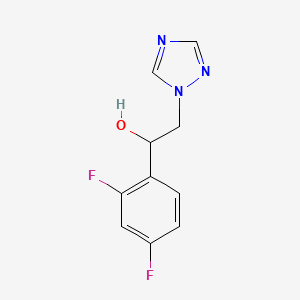

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

Description

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6,10,16H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNSXRYFTHGTTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206050-23-9 | |

| Record name | alpha-(2,4-Difluorophenyl)-1H-1,2,4-triazole-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206050239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-(2,4-DIFLUOROPHENYL)-1H-1,2,4-TRIAZOLE-1-ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX22UA4JX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol typically involves the reaction of 2,4-difluorobenzyl alcohol with 1H-1,2,4-triazole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of different alcohol derivatives.

Substitution: Formation of azides, nitriles, or other substituted products.

Scientific Research Applications

Structural Characteristics

The compound features a difluorophenyl group attached to a triazole moiety, contributing to its unique properties. The dihedral angle between the phenyl and triazole rings is approximately 22.90°, indicative of the compound's potential for specific interactions in biological systems .

Medicinal Chemistry

This compound has been investigated for its antifungal properties, particularly as an impurity in antifungal drugs such as fluconazole and voriconazole. These drugs are vital in treating fungal infections, and understanding the behavior of this compound can help improve drug efficacy and safety profiles .

Case Study: Antifungal Activity

Research has shown that this compound exhibits significant antifungal activity against various strains of fungi. The presence of the triazole ring is crucial for its mechanism of action, which involves inhibiting fungal cytochrome P450 enzymes .

Agricultural Applications

The compound has potential applications in agriculture as a fungicide. Its structural properties allow it to interfere with fungal growth processes effectively. Studies have indicated that derivatives of triazoles can enhance crop resistance to fungal pathogens, thus improving yield and quality .

Case Study: Crop Protection

Field trials have demonstrated that formulations containing this compound significantly reduce the incidence of fungal diseases in crops such as wheat and barley. This application is crucial for sustainable agriculture practices .

Material Science

The unique chemical structure of this compound makes it suitable for applications in material science. Its ability to form hydrogen bonds can be exploited in creating novel polymers or coatings with enhanced properties.

Case Study: Polymer Development

Research has focused on incorporating this compound into polymer matrices to improve their thermal stability and mechanical strength. The results indicate that materials modified with this compound exhibit superior performance compared to traditional polymers .

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea Derivatives with Thiadiazole Linkers

Compounds 8d–8g () share the core structure of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol but incorporate urea-thiadiazole substituents. Key differences include:

These derivatives exhibit modified pharmacokinetics due to urea-thiadiazole groups, improving target binding but varying in thermal stability and synthesis yields .

Halogen-Substituted Analogs

Replacement of fluorine with chlorine alters physicochemical properties:

- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone () has a higher molecular weight (256.086 vs. 225.20) and reduced polarity, leading to poorer aqueous solubility but increased lipophilicity .

- Fluconazole (1-(2,4-difluorophenyl)-1,1-bis[(1H-1,2,4-triazol-1-yl)methyl]ethanol) () features dual triazole groups, enhancing CYP51 inhibition breadth compared to the mono-triazole target compound .

Piperazine and Sulfur Ether Derivatives

Piperazine-substituted analogs () demonstrate enhanced antifungal efficacy:

Piperazine groups improve membrane permeability, while sulfur ethers exhibit moderate activity due to metabolic instability .

Triazolone and Impurity Analogs

- 1-(2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one () replaces ethanol with triazolone, showing 2–8× higher in vitro activity against Aspergillus spp. .

- Fluconazole impurities (), such as quaternary bromides or epoxides, exhibit reduced efficacy (MIC >16 μg/mL) due to steric hindrance or reactive intermediates .

Structural and Activity Comparison Table

Key Findings and Structure-Activity Relationships

Halogen Effects : Fluorine atoms enhance target binding via hydrogen bonding, while chlorine increases lipophilicity but reduces solubility .

Triazole Modifications : Additional triazole groups (fluconazole) or triazolone rings broaden antifungal spectra but complicate synthesis .

Side-Chain Optimization : Piperazine and urea-thiadiazole substituents improve potency by enhancing CYP51 affinity and cellular uptake .

Stability : Impurities like bromohydrins or epoxides () degrade efficacy, emphasizing the need for precise synthetic control .

Biological Activity

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol is a compound of significant interest in pharmaceutical research due to its potential antifungal and antiparasitic properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C₁₀H₉F₂N₃O

- Molecular Weight : 225.19 g/mol

- CAS Number : 206050-23-9

The compound exhibits its biological activity primarily through inhibition of fungal and parasitic enzymes. It is structurally related to fluconazole, a well-known antifungal agent, and functions by inhibiting the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.

Antifungal Activity

Research indicates that this compound shows promising antifungal activity against various strains of Candida albicans.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against C. albicans have been reported as follows:

This data suggests that the compound has a significantly lower MIC compared to fluconazole, indicating enhanced potency.

Antiparasitic Activity

In addition to its antifungal properties, this compound has been evaluated for its activity against parasitic infections such as those caused by Trypanosoma cruzi and Trypanosoma brucei.

In Vivo Studies

In vivo studies using mouse models have demonstrated that the compound can reduce parasitic load effectively:

These results indicate significant therapeutic potential for treating parasitic infections.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical and preclinical settings:

- Study on Candida Infections : A study evaluated the survival rates of mice infected with C. albicans after treatment with the compound at a dose of 50 mg/kg. The results showed a 100% survival rate after 7 days of treatment, suggesting strong antifungal efficacy .

- Antiparasitic Efficacy : Another study focused on the effect of the compound on T. cruzi, where it demonstrated a reduction in parasitic load and improved survival rates in treated mice compared to untreated controls .

Q & A

Basic: What synthetic methods are reported for 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, and how do reaction conditions influence yield and purity?

The compound is synthesized via sodium borohydride reduction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Two methodologies are documented:

- Methanol solvent system : Yields 85% with a melting point of 391–393 K. Sodium borohydride is added dropwise at room temperature, followed by dichloromethane extraction and ethanol recrystallization .

- Ethanol reflux system : Involves refluxing for 3 hours, yielding crystals after slow evaporation. This method emphasizes solvent choice and temperature control for crystallization .

Methodological Insight : Solvent polarity (methanol vs. ethanol) and reaction temperature (room temp vs. reflux) critically affect reaction kinetics and crystal quality. Recrystallization in ethanol improves purity by eliminating unreacted starting materials.

Basic: What structural features of the compound are elucidated by X-ray crystallography?

X-ray diffraction reveals:

- Dihedral angles : The triazole and benzene rings form a dihedral angle of 20.6° () or 22.90° ( ), indicating conformational flexibility influenced by synthesis conditions.

- Hydrogen bonding : Strong O–H⋯N bonds create [100]-oriented chains with C(9) graph-set notation. Weak C–H⋯F/N interactions further stabilize the crystal lattice .

Methodological Insight : Refinement protocols (riding H-atom models, merging Friedel pairs) and data-to-parameter ratios (10.5–12.7) ensure structural accuracy. Discrepancies in dihedral angles highlight the need for controlled crystallization to study polymorphism .

Advanced: How do crystallographic variations between studies impact the interpretation of hydrogen-bonding networks?

Two crystal structures report differing dihedral angles (20.6° vs. 22.90°), likely due to:

- Solvent effects : Methanol vs. ethanol recrystallization alters molecular packing.

- Hydrogen-bond strength : O–H⋯N bond lengths (1.89–2.05 Å) and angles (165–172°) vary slightly, affecting chain propagation along [100] or [010] .

Methodological Insight : Use temperature-dependent crystallography to map conformational changes. Compare Hirshfeld surfaces to quantify intermolecular interaction contributions .

Advanced: What strategies are recommended for optimizing antifungal activity in triazole ethanol derivatives?

Key structure-activity relationship (SAR) insights:

- Triazole moiety : Essential for binding fungal CYP51 (lanosterol 14α-demethylase). Modifications here reduce activity .

- Fluorine substitution : The 2,4-difluorophenyl group enhances lipophilicity and membrane penetration, improving bioavailability .

- Hydroxyl group : Participates in hydrogen bonding with enzyme active sites. Ester derivatives (e.g., anticonvulsant analogs) retain activity but require metabolic activation .

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities. Test in vitro against Candida spp. and Aspergillus spp. via CLSI M27/M38 protocols .

Advanced: How can computational modeling resolve contradictions in reported crystallographic data?

Discrepancies in dihedral angles and hydrogen-bond geometries can be addressed via:

- DFT calculations : Compare optimized gas-phase structures with experimental data to identify solvent or packing effects.

- Molecular dynamics (MD) : Simulate crystal environments to assess conformational stability .

Methodological Insight : Use software like Gaussian (DFT) and GROMACS (MD) with force fields (e.g., AMBER) to model non-covalent interactions .

Advanced: What analytical techniques are critical for characterizing synthetic intermediates and impurities?

- HPLC-MS : Detects unreacted ketone intermediates (e.g., 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) and borohydride reduction byproducts .

- NMR : Distinguishes stereoisomers (e.g., enantiomers via chiral shift reagents) .

- XRD : Confirms polymorphic forms and quantifies crystallinity .

Methodological Insight : Combine orthogonal techniques (e.g., DSC for melting point analysis) to validate purity and identity.

Advanced: How does the compound’s stability under varying pH and temperature conditions affect formulation studies?

- pH stability : The hydroxyl group may undergo esterification or oxidation under acidic/alkaline conditions.

- Thermal stability : Melting points (391–396 K) suggest solid-state degradation above 120°C.

Methodological Insight : Conduct accelerated stability studies (ICH Q1A guidelines) using TGA/DSC for thermal profiling and LC-MS to track degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.